molecular formula C20H18N4O4S2 B11362612 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

Cat. No.: B11362612
M. Wt: 442.5 g/mol
InChI Key: BXOBHRGYCSWMBU-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone, thiadiazole, and sulfonylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of an appropriate amino acid derivative to form the pyrrolidinone ring.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a thiosemicarbazide derivative and an appropriate carboxylic acid.

    Coupling with Phenylsulfonylacetamide: The final step involves the coupling of the intermediate with phenylsulfonylacetamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H18N4O4S2/c25-17(13-30(27,28)16-9-5-2-6-10-16)21-20-23-22-19(29-20)14-11-18(26)24(12-14)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,21,23,25)

InChI Key

BXOBHRGYCSWMBU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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